N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazinyl core, which is a common motif in many biologically active molecules, and is functionalized with phenylcarbamoyl and benzamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]benzamide typically involves multiple steps:
Formation of the Triazinyl Core: The triazinyl core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.
Functionalization: The core is then functionalized with phenylcarbamoyl and benzamide groups through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by linking the functionalized triazinyl core with the phenyl and benzamide groups under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The phenylcarbamoyl and benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in disease pathways.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]acetamide
- N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propionamide
Uniqueness
N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]benzamide is unique due to its specific functional groups and the triazinyl core, which confer distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C24H19N5O3S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[2-[3-(2-anilino-2-oxoethyl)sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H19N5O3S/c30-20(25-17-11-5-2-6-12-17)15-33-24-27-23(32)21(28-29-24)18-13-7-8-14-19(18)26-22(31)16-9-3-1-4-10-16/h1-14H,15H2,(H,25,30)(H,26,31)(H,27,29,32) |
InChI Key |
ASXVWFXCCDRGPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NN=C(NC3=O)SCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.